molecular formula C21H25NO2 B2703825 N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide CAS No. 329777-63-1

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Cat. No.: B2703825
CAS No.: 329777-63-1
M. Wt: 323.436
InChI Key: NVYSAGKAWNJYSI-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and 4-(2-methylpropyl)benzaldehyde.

    Formation of Schiff Base: The 4-ethoxyaniline reacts with 4-(2-methylpropyl)benzaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide for ethoxy group substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides with different functional groups.

Scientific Research Applications

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used to study the interaction of amides with biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide
  • N-(4-Hydroxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide
  • N-(4-Chlorophenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Uniqueness

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-4-24-20-12-10-19(11-13-20)22-21(23)14-9-17-5-7-18(8-6-17)15-16(2)3/h5-14,16H,4,15H2,1-3H3,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYSAGKAWNJYSI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.